2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine
Description
2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine is a heterocyclic compound featuring a fused thiazole and pyridine ring system. Its structure includes a bromine atom at position 2, a chlorine atom at position 5, and a methyl group at position 6. These substituents influence its electronic properties, solubility, and reactivity, making it a versatile intermediate in medicinal chemistry. Bromine and chlorine, as electron-withdrawing groups, enhance electrophilic reactivity, while the methyl group introduces steric and solubility effects. This compound is of interest in drug discovery for kinase inhibition and as a precursor for cross-coupling reactions .
Properties
IUPAC Name |
2-bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c1-3-2-4(9)10-6-5(3)11-7(8)12-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKGGKKAGRUZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1N=C(S2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method involves the use of microwave-assisted synthesis. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
Industrial production methods for 2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine are not extensively documented. the use of microwave-assisted synthesis and other high-throughput techniques can be scaled up for industrial applications, ensuring efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazolopyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with a wide range of receptor targets, leading to its diverse pharmacological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Thiazolo[5,4-b]pyridine Derivatives
Structural and Electronic Comparisons
The table below compares key structural and electronic features of 2-bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine with analogous compounds:
| Compound Name | Substituents (Positions) | Key Properties |
|---|---|---|
| 2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine | Br (2), Cl (5), CH₃ (7) | High electrophilicity (Br/Cl), moderate solubility (CH₃) |
| 2-Bromo-5-methoxythiazolo[5,4-b]pyridine (CAS 214337-35-6) | Br (2), OCH₃ (5) | Enhanced solubility (OCH₃), reduced steric hindrance |
| 6-Bromo-2-methylthiazolo[5,4-b]pyridine (CAS 1307291-19-5) | Br (6), CH₃ (2) | Altered steric profile, potential for regioselective reactions |
| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | Br (5), F (4), OH (2) | Distinct core (benzaldehyde vs. thiazolo-pyridine), polar functional groups |
Key Observations :
- Electron-withdrawing groups (Br, Cl) : Enhance reactivity for nucleophilic substitutions or Suzuki couplings, as seen in ’s brominated intermediates used in PI3Kα inhibitor synthesis .
- Methyl vs. methoxy groups : Methyl at position 7 (target compound) introduces steric effects, whereas methoxy at position 5 (CAS 214337-35-6) improves solubility but reduces electrophilicity .
- Positional isomerism : Bromine at position 6 (CAS 1307291-19-5) vs. 2 alters steric accessibility for enzyme binding, as shown in c-KIT inhibitor studies () .
Table 2: Enzymatic Inhibition Data for Selected Derivatives
Key Findings :
- Sulfonamide derivatives : Electron-deficient aryl sulfonamides (e.g., 19b) exhibit potent PI3Kα inhibition due to charged interactions with Lys802 .
- Hydrophobic substituents : The 3-(trifluoromethyl)phenyl group in 6h fits into c-KIT’s hydrophobic pocket but shows weaker activity compared to PI3Kα-targeted compounds .
Biological Activity
2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine belongs to the thiazolopyridine family, known for their pharmacological potential. The compound's unique structure allows it to interact with various biological targets, leading to significant antimicrobial and antitumor activities.
Biological Activity
Antimicrobial Properties
Research indicates that 2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine exhibits notable antimicrobial activity. It has been evaluated against several bacterial strains and fungi, showing efficacy in inhibiting growth. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal species.
Antitumor Activity
In vitro studies have shown that this compound possesses cytotoxic effects against various human cancer cell lines. Notably, it has been tested against HepG2 (human liver cancer), HT-29 (human colon cancer), and MCF-7 (human breast cancer) cell lines using the MTT assay. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
The mechanism by which 2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, blocking key metabolic pathways in both microbial and cancer cells.
- Interaction with DNA : Evidence suggests that it may intercalate with DNA or interfere with DNA replication processes, which is critical for its anticancer properties.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell growth and apoptosis, contributing to its cytotoxic effects on cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Assay Type | Result |
|---|---|---|---|
| Antimicrobial | E. coli | Disk diffusion | Inhibition observed |
| Antimicrobial | Staphylococcus aureus | MIC determination | Effective at low concentrations |
| Antitumor | HepG2 | MTT assay | Dose-dependent inhibition |
| Antitumor | MCF-7 | MTT assay | Significant cytotoxicity |
Notable Research Findings
- Antimicrobial Efficacy : A study demonstrated that 2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine showed significant inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL.
- Cytotoxicity in Cancer Models : In a comparative study involving multiple thiazolopyridine derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells compared to other analogs, highlighting its potential for further development as an anticancer drug.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolopyridine derivatives suggest that the presence of bromine and chlorine substituents enhances biological activity by increasing lipophilicity and facilitating interaction with cellular targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
